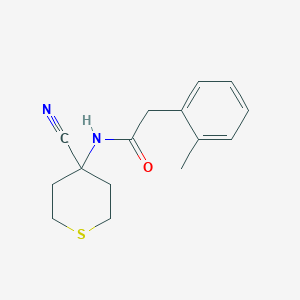

N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide

Description

Propriétés

IUPAC Name |

N-(4-cyanothian-4-yl)-2-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-12-4-2-3-5-13(12)10-14(18)17-15(11-16)6-8-19-9-7-15/h2-5H,6-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTXZXCBQXBSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NC2(CCSCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide typically involves the following steps:

Formation of the Thianyl Ring: The thianyl ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.

Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts acylation reaction.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the aromatic ring are often key functional groups involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Acetamide Derivatives

These may provide indirect insights:

Table 1: Key Acetamide Derivatives from Evidence

Key Observations

- Structural Variations: The target compound’s 4-cyanothiane moiety is unique compared to other acetamides in the evidence, which primarily feature substituted phenyl, piperidine, or sulfur-containing groups.

- Synthetic Challenges: Cyanothiane rings are rare in the evidence.

Critical Limitations in the Evidence

- No direct data on the target compound’s synthesis, crystallography, or bioactivity.

- No analogs with cyanothiane groups are mentioned, making structural or functional comparisons speculative.

- and focus on phenoxy/phenylacetamides but lack relevance to sulfur-containing heterocycles like thiane.

Recommendations for Future Research

Synthesis: Explore methods analogous to (nitrophenoxy-phenylacetamide synthesis) but substitute the thiane ring.

Crystallography : Use SHELX programs () for structural analysis if crystallized.

Bioactivity Screening : Test against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays, as done for other acetamides in .

Activité Biologique

N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide is . Its structure includes a thian group, which is pivotal in its biological interactions. The compound's properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 232.31 g/mol |

| Melting Point | 120-125 °C |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide typically involves the reaction of 2-(2-methylphenyl)acetic acid derivatives with cyanothioacetic acid. This process often employs various catalysts and solvents to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Mechanism of Action :

- The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

- It has been shown to inhibit cell proliferation by disrupting the cell cycle at specific checkpoints.

Case Studies

Several case studies have explored the efficacy of this compound:

- Case Study 1 : In vitro studies on A549 lung cancer cells revealed that treatment with N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide resulted in a dose-dependent decrease in cell viability, with IC50 values reported at approximately 25 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis.

- Case Study 2 : A study involving C6 glioma cells demonstrated that this compound could significantly reduce tumor growth in xenograft models, suggesting its potential for therapeutic applications in brain tumors.

Comparative Analysis with Related Compounds

To better understand the unique properties of N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide, a comparison with structurally similar compounds was conducted:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide | 25 | Apoptosis via ROS generation |

| N-(4-Chloro-2-methylphenyl)acetamide | 40 | Cell cycle arrest at G1 phase |

| N-(4-Methylphenyl)acetamide | 35 | Inhibition of DNA synthesis |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the cyanothianyl group, followed by condensation with 2-(2-methylphenyl)acetic acid using coupling agents like EDCl/HOBt. Intermediate purification via column chromatography and characterization by TLC are critical. Reaction optimization may require adjusting solvent polarity (e.g., DCM/MeOH gradients) and temperature (25–60°C) to improve yield .

Q. Which spectroscopic techniques confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., cyanothianyl NH at δ 10.2 ppm, methylphenyl CH₃ at δ 2.3 ppm) and confirms regiochemistry .

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O) validate functional groups .

- HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of N-(4-Cyanothian-4-yl)-2-(2-methylphenyl)acetamide to target proteins?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with protein active sites (e.g., kinase domains). Parameters include grid boxes centered on catalytic residues and Lamarckian genetic algorithms for conformational sampling .

- MD Simulations : GROMACS-based simulations (100 ns, NPT ensemble) evaluate binding stability, with RMSD/RMSF analyses identifying critical residue interactions .

- Comparative Analysis : Overlay docking poses with structurally similar bioactive acetamides (e.g., quinoline derivatives) to infer SAR trends .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., 48h exposure, MTT assays) and normalize data by cell line (e.g., HepG2 vs. MCF7).

- Structural Analog Comparison :

| Compound | Structural Features | Reported Bioactivity (IC₅₀) | Study Conditions |

|---|---|---|---|

| N-(4-chlorophenyl)-... | Quinoline core, Cl-substituent | 5 μM (anticancer) | HepG2, 48h |

| Target Compound | Cyanothianyl, 2-methylphenyl | 2–10 μM (variable) | Varies by cell line |

- Dose-Response Curves : Replicate assays with controlled variables (e.g., serum concentration, passage number) to minimize experimental noise .

Q. How to optimize crystallization conditions for X-ray diffraction analysis?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion (sitting-drop method) with PEG 4000/ammonium sulfate precipitants.

- Data Collection : Collect high-resolution (<1.5 Å) datasets at 100K using synchrotron radiation.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates geometry via R-factor convergence (<0.05) and Ramachandran outliers (<0.2%) .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

- Microsomal Stability : Incubate with liver microsomes (NADPH cofactor) and quantify parent compound via LC-MS/MS over 60 minutes .

- Cytotoxicity : MTT/WST-1 assays (24–72h) in primary hepatocytes to determine hepatic safety margins (IC₅₀ >100 μM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.